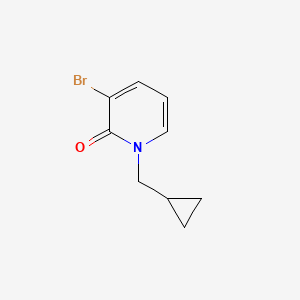
3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” is a chemical compound that contains a pyridinone ring, which is a type of heterocyclic compound. The pyridinone ring in this compound is substituted with a bromine atom at the 3-position and a cyclopropylmethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridinone ring with a bromine atom and a cyclopropylmethyl group attached. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The bromine atom in “this compound” could potentially undergo nucleophilic substitution reactions with various nucleophiles. The carbonyl group in the pyridinone ring could also undergo addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, which include derivatives similar to 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one, have been explored for their wide span of redox and emission properties. These compounds have potential applications in the construction of polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).
- Hyperbranched polyelectrolytes synthesized from derivatives of pyridine, such as 3,5-Bis(bromomethyl)pyridine hydrobromide, have been studied for their reactivity and properties. This research contributes to the development of new materials with potential applications in various industrial sectors (Monmoton et al., 2008).
Crystal Structure Analysis
- The study of crystal structures and Hirshfeld surface analysis of compounds containing bromomethyl-substituted derivatives of pyridin-2(1H)-ones offers insights into their potential applications in the design of new molecular structures with specific functionalities (González-Montiel et al., 2015).
Catalytic and Synthetic Applications
- The catalytic properties of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, which could be synthesized from pyridin-2(1H)-one derivatives, have been investigated for their efficiency in the reduction of ketones and aldehydes under transfer hydrogenation conditions. This research opens avenues for the development of new catalysts in organic synthesis (Mejuto et al., 2015).
- A novel synthesis route for halogenated pyridin-2(1H)-ones via Vilsmeier cyclization of α-acetyl-α-aroylketene-N,S-acetals has been developed, demonstrating the utility of pyridin-2(1H)-one derivatives in the efficient synthesis of structurally diverse compounds (Yu et al., 2015).
Synthesis of Biologically Active Compounds
- Synthesis of acyclovir and HBG analogues using nicotinonitrile and its 2-methyloxy 1,2,3-triazole from pyridin-2(1H)-one demonstrates the versatility of pyridin-2(1H)-one derivatives in medicinal chemistry for creating compounds with potential biological activities (Moustafa et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-1-(cyclopropylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDHUZTUGTXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

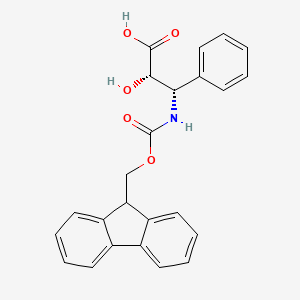
![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)
![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)
![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2962048.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)
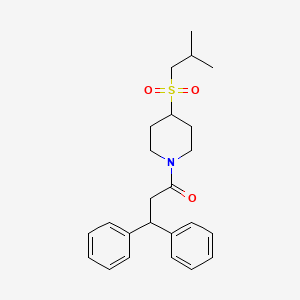
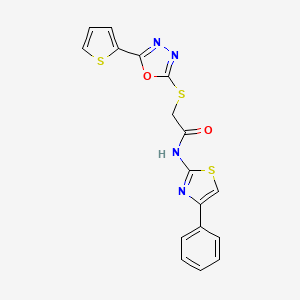
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2962054.png)
![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)
![1-(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2962056.png)
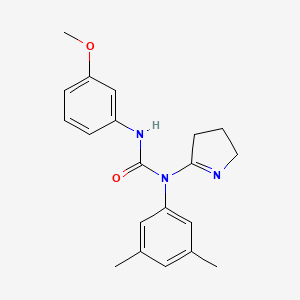
![N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide](/img/structure/B2962059.png)
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)
